molecular formula C25H28FN3O3 B2473430 4-ethyl-N-(1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide CAS No. 1291858-76-8

4-ethyl-N-(1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide

Cat. No. B2473430
CAS RN: 1291858-76-8
M. Wt: 437.515
InChI Key: KVEADRBDSLDAIL-UHFFFAOYSA-N
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Description

The compound “4-ethyl-N-(1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide” is a chemical substance with the CAS number 1291858-76-8 . It is used in the field of chemistry and pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of a related compound, “5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole”, was successfully synthesized via a two-step reaction . The first step involved the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation. The second step involved the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. It includes a fluorophenyl group, a piperidine ring, and a benzamide group . The presence of these groups can significantly influence the compound’s chemical properties and biological activities.

Scientific Research Applications

Molecular Design and Synthesis

A study focused on the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. Among the synthesized compounds, one exhibited promising activity against multiple tests, indicating potential applications in tuberculosis treatment (Jeankumar et al., 2013). Another research synthesized benzamide derivatives and their copper and cobalt complexes, demonstrating significant antibacterial activity, hinting at potential applications in combating bacterial infections (Khatiwora et al., 2013).

Novel Compounds and Antagonists

Research in this field has led to the synthesis of novel compounds, such as CCR5 antagonists, that have shown promising results in initial studies. These compounds have been characterized by various spectroscopic techniques, indicating their potential in medicinal chemistry and drug development (Bi, 2015), (Bi, 2014).

Metabolic Studies and Pharmacokinetics

In-depth studies have been conducted to understand the disposition and metabolism of related compounds, providing valuable insights into their pharmacokinetic properties. These findings are crucial for the further development and optimization of these compounds for medical applications (Renzulli et al., 2011), (Teffera et al., 2013).

Radiolabeled Compounds and Imaging

Radiolabeled derivatives of these compounds have been synthesized and explored for potential use in imaging and diagnostic applications, contributing to the field of radiopharmacy and molecular imaging (Katoch-Rouse & Horti, 2003), (Gawell, 2003).

Biological Activities and Therapeutic Potential

Various studies have synthesized and characterized derivatives of these compounds, revealing their biological activities and potential therapeutic applications. This includes anti-inflammatory, antimicrobial, and antineoplastic activities, highlighting the compound's versatility and potential in medical treatment and drug development (Khalid et al., 2016), (Rathod et al., 2008).

properties

IUPAC Name

4-ethyl-N-[1-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN3O3/c1-2-17-3-5-18(6-4-17)24(31)27-21-11-13-28(14-12-21)25(32)19-15-23(30)29(16-19)22-9-7-20(26)8-10-22/h3-10,19,21H,2,11-16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEADRBDSLDAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide

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